molecular formula C19H15ClN2O5S B2400970 (Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid CAS No. 501108-09-4

(Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid

Cat. No.: B2400970
CAS No.: 501108-09-4
M. Wt: 418.85
InChI Key: MMMCLNBTIMILLI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-chloro-2-((2-((4-hydroxyphenyl)(methyl)amino)-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C19H15ClN2O5S and its molecular weight is 418.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Formazans from Mannich Base as antimicrobial agents demonstrated moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).
  • 1, 4 Benzothiazine Derivatives were found to possess significant antibacterial and antifungal activity, highlighting the potential of benzothiazine and its derivatives in antimicrobial research (Kalekar et al., 2011).

Pharmaceutical Synthesis

  • The Preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid , a side-chain of fourth-generation cephem antibiotics, outlines a novel synthesis route, suggesting a potential application in antibiotic development (Tatsuta et al., 1994).

Materials Science

  • Phloretic Acid as an Alternative for Phenolation in polybenzoxazine elaboration points to the use of phenolic compounds in enhancing the reactivity of molecules towards the formation of materials with specific properties (Trejo-Machin et al., 2017).

Anti-Inflammatory and NSAID Development

  • Research focused on the Synthesis of 4-Thiazolidinone Derivatives has led to the discovery of compounds demonstrating anti-exudative activity, indicating potential applications in the development of non-steroidal anti-inflammatory drugs (Golota et al., 2015).

Properties

IUPAC Name

2-[4-chloro-2-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5S/c1-22(13-3-5-14(23)6-4-13)19-21-18(26)16(28-19)9-11-8-12(20)2-7-15(11)27-10-17(24)25/h2-9,23H,10H2,1H3,(H,24,25)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCLNBTIMILLI-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=C(C=CC(=C3)Cl)OCC(=O)O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCC(=O)O)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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